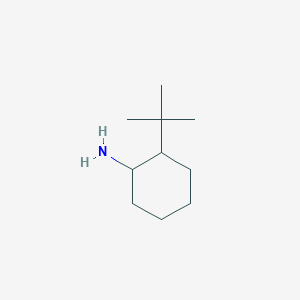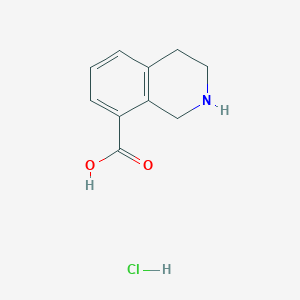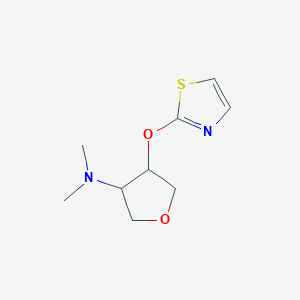![molecular formula C18H20N4OS B2695848 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1014072-11-7](/img/structure/B2695848.png)
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a chemical compound with potential applications in scientific research. This molecule is a piperidinyl benzothiazole pyrazolone derivative, which can be synthesized by a multi-step process. The synthesis method involves the use of various reagents and solvents, and the final product can be purified by different techniques.
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Activity
The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its potential as an antitumor agent, particularly against various cancer cell lines. Mechanistic studies have revealed its ability to induce cell cycle arrest, modulate pro-apoptotic and anti-apoptotic proteins, and disrupt mitochondrial function, ultimately leading to apoptosis .
Antibacterial and Antimicrobial Properties
The compound’s benzothiazole moiety contributes to its antibacterial and antimicrobial activities. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as a novel antibacterial agent to combat drug-resistant strains .
Antiviral Applications
Preliminary studies suggest that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it a promising lead for developing antiviral drugs .
Anti-Inflammatory Effects
The compound’s unique structure may contribute to its anti-inflammatory properties. Researchers have explored its potential in mitigating inflammatory responses, which could be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antidiabetic Potential
Some studies have investigated the compound’s impact on glucose metabolism and insulin sensitivity. Its structural features may play a role in modulating key pathways related to diabetes management .
Ulcerogenic Activity
Interestingly, the compound has been studied for its ulcerogenic effects. Researchers have explored its impact on gastric mucosa and ulcer formation. Understanding these effects could lead to novel therapeutic approaches for gastrointestinal disorders .
Organic Light-Emitting Diodes (OLEDs)
Beyond its biological applications, the compound has found use in OLEDs. Its fluorescence properties make it suitable as a dopant emitter in OLED devices, contributing to efficient light emission .
Anti-Tubercular Research
Recent synthetic developments have focused on benzothiazole-based compounds for anti-tubercular activity. While specific studies on this compound are limited, its structural resemblance to other benzothiazole derivatives warrants further investigation .
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(21(2)20-12)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIVKPDRWFYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)



![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)

![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)